molecular formula C12H14N4O B11731894 3-(benzylamino)-1-methyl-1H-pyrazole-5-carboxamide

3-(benzylamino)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11731894
M. Wt: 230.27 g/mol
InChI Key: IAMSFAHPDWXEDC-UHFFFAOYSA-N
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Description

3-(benzylamino)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a benzylamino group at the 3-position, a methyl group at the 1-position, and a carboxamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylamino)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(benzylamino)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(benzylamino)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylamino)-1H-pyrazole-5-carboxamide
  • 1-methyl-3-(phenylamino)-1H-pyrazole-5-carboxamide
  • 3-(benzylamino)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

3-(benzylamino)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group at the 3-position and the carboxamide group at the 5-position of the pyrazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

5-(benzylamino)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H14N4O/c1-16-10(12(13)17)7-11(15-16)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,17)(H,14,15)

InChI Key

IAMSFAHPDWXEDC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=CC=C2)C(=O)N

Origin of Product

United States

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